molecular formula C8H16N2 B8393158 4-Aminotropane

4-Aminotropane

Cat. No.: B8393158
M. Wt: 140.23 g/mol
InChI Key: DVWWFIRHFFEWAP-PPSBICQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminotropane is a bicyclic amine derivative of tropane, characterized by a seven-membered ring system fused with a piperidine ring and an amino group (-NH₂) at the 4-position. Tropane derivatives are historically significant in medicinal chemistry due to their interactions with neurotransmitter systems, particularly acetylcholine receptors .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-amine

InChI

InChI=1S/C8H16N2/c1-10-6-2-4-7(9)8(10)5-3-6/h6-8H,2-5,9H2,1H3/t6-,7?,8-/m0/s1

InChI Key

DVWWFIRHFFEWAP-PPSBICQBSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1C(CC2)N

Canonical SMILES

CN1C2CCC(C1CC2)N

Origin of Product

United States

Comparison with Similar Compounds

4-Aminopyridine (4-AP)

Structural Similarities :

  • Both compounds feature a bicyclic structure with an amino group. However, 4-aminopyridine substitutes the piperidine ring in tropane with a pyridine ring, introducing aromaticity and altering electronic properties .

Functional Differences :

  • Pharmacological Activity : 4-AP is a potassium channel blocker used to improve nerve conduction in conditions like multiple sclerosis (marketed as Fampridine) . In contrast, tropane derivatives like atropine are anticholinergics.
  • Physicochemical Properties: Molecular Weight: 4-AP (94.11 g/mol) is significantly lighter than 4-aminotropane (hypothetical MW ~141.2 g/mol, based on tropane backbone). Lipophilicity: The pyridine ring in 4-AP reduces lipophilicity compared to the non-aromatic tropane system, affecting blood-brain barrier penetration .

4-Aminoantipyrine

Structural Similarities :

  • Shares an amino group but incorporates a pyrazolone ring instead of tropane’s bicyclic structure. This introduces hydrogen-bonding capacity and redox activity .

Functional Differences :

  • Analytical Use: 4-Aminoantipyrine is a chromogenic agent in spectrophotometric assays (e.g., phenol detection), leveraging its ability to form colored complexes .
  • Pharmacological Relevance: Unlike this compound, it lacks significant CNS activity due to poor BBB penetration.

Physicochemical Properties :

  • Molecular Weight: 203.24 g/mol (C₁₁H₁₃N₃O), heavier than this compound.
  • Solubility: High water solubility due to polar pyrazolone and amino groups, contrasting with the hydrophobic tropane core .

Data Tables

Table 1. Structural and Functional Comparison

Property This compound (Hypothetical) 4-Aminopyridine (4-AP) 4-Aminoantipyrine
Molecular Formula C₈H₁₄N₂ C₅H₆N₂ C₁₁H₁₃N₃O
Molecular Weight (g/mol) ~141.2 94.11 203.24
Key Functional Groups Bicyclic amine Pyridine + amino Pyrazolone + amino
Primary Applications Research (CNS studies) MS therapy, neuroprotection Analytical chemistry assays
Lipophilicity (LogP) Estimated ~1.5 0.34 -0.52
BBB Penetration High (structural analogy) Moderate Low

Table 2. Pharmacological Profiles

Compound Target Receptor/Channel Mechanism of Action Clinical Status
This compound Acetylcholine receptors Anticholinergic (hypothetical) Preclinical research
4-Aminopyridine Voltage-gated K⁺ channels Potassium channel blocker FDA-approved (Fampridine)
4-Aminoantipyrine N/A Chromogenic reagent Laboratory use only

Research Findings and Trends

  • 4-Aminopyridine: Recent studies highlight its efficacy in improving walking speed in MS patients by 25–40% in clinical trials .
  • 4-Aminoantipyrine: Advances in HPLC methodologies have expanded its use in environmental monitoring, detecting phenolic pollutants at sub-ppm levels .
  • Tropane Derivatives: Emerging research focuses on this compound analogs for targeted drug delivery in neurodegenerative diseases, though toxicity profiles remain a barrier .

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